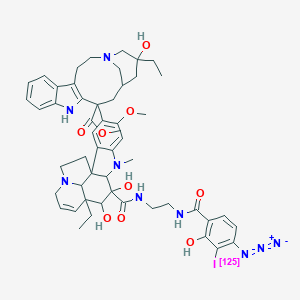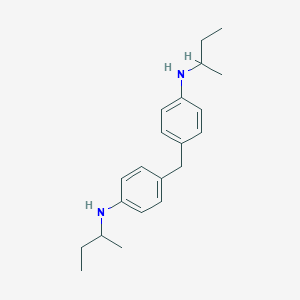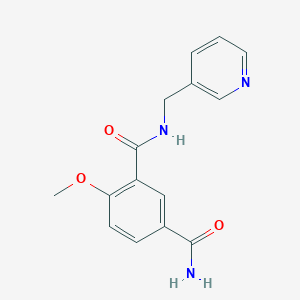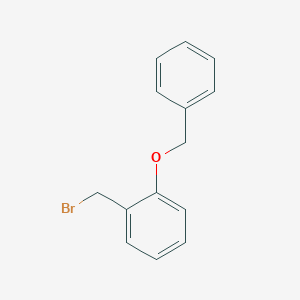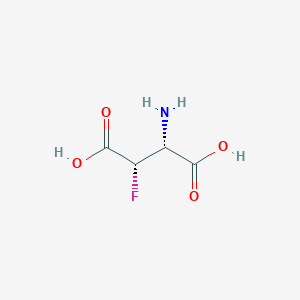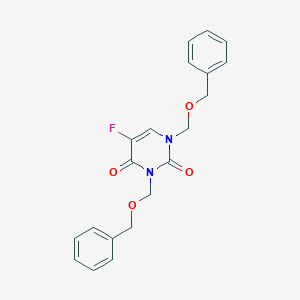
1,3-DI(Benzyloxymethyl)-5-fluorouracil
描述
1,3-DI(Benzyloxymethyl)-5-fluorouracil is a synthetic compound that belongs to the class of fluorinated pyrimidines. It is structurally related to 5-fluorouracil, a well-known chemotherapeutic agent used in the treatment of various cancers. The addition of benzyloxymethyl groups at the 1 and 3 positions of the uracil ring enhances its chemical stability and modifies its biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DI(Benzyloxymethyl)-5-fluorouracil typically involves the following steps:
Starting Material: The synthesis begins with 5-fluorouracil as the starting material.
Protection of Hydroxyl Groups: The hydroxyl groups at the 1 and 3 positions are protected using benzyloxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Reaction Conditions: The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (50-80°C) to ensure complete protection of the hydroxyl groups.
Purification: The product is purified using column chromatography or recrystallization techniques to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: The reactions are carried out in batch or continuous flow reactors to ensure consistent product quality.
Optimization of Reaction Parameters: Parameters such as temperature, solvent, and reaction time are optimized to maximize yield and minimize impurities.
Scale-Up: The process is scaled up using industrial-grade equipment, and the product is purified using large-scale chromatography or crystallization techniques.
化学反应分析
Types of Reactions
1,3-DI(Benzyloxymethyl)-5-fluorouracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxymethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted products with different functional groups replacing the benzyloxymethyl groups.
科学研究应用
1,3-DI(Benzyloxymethyl)-5-fluorouracil has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated pyrimidines.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a chemotherapeutic agent with modified pharmacokinetic properties.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1,3-DI(Benzyloxymethyl)-5-fluorouracil involves:
Inhibition of Thymidylate Synthase: Similar to 5-fluorouracil, it inhibits thymidylate synthase, an enzyme crucial for DNA synthesis.
Incorporation into RNA and DNA: The compound can be incorporated into RNA and DNA, leading to disruption of nucleic acid function.
Induction of Apoptosis: The disruption of DNA synthesis and function induces apoptosis in cancer cells.
相似化合物的比较
1,3-DI(Benzyloxymethyl)-5-fluorouracil can be compared with other similar compounds:
5-Fluorouracil: The parent compound, widely used in chemotherapy.
1,3-DI(Benzyloxymethyl)uracil: Similar structure but lacks the fluorine atom, resulting in different biological activity.
5-Fluoro-2’-deoxyuridine: Another fluorinated pyrimidine with different pharmacokinetic properties.
Uniqueness
This compound is unique due to the presence of benzyloxymethyl groups, which enhance its chemical stability and modify its biological activity compared to other fluorinated pyrimidines.
属性
IUPAC Name |
5-fluoro-1,3-bis(phenylmethoxymethyl)pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4/c21-18-11-22(14-26-12-16-7-3-1-4-8-16)20(25)23(19(18)24)15-27-13-17-9-5-2-6-10-17/h1-11H,12-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGJHDWFSNOWRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCN2C=C(C(=O)N(C2=O)COCC3=CC=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90515279 | |
| Record name | 1,3-Bis[(benzyloxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90515279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75500-03-7 | |
| Record name | 1,3-Bis[(benzyloxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90515279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


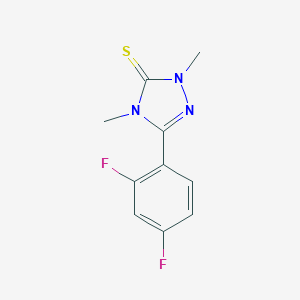
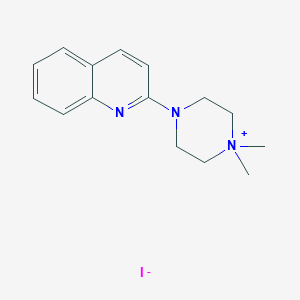
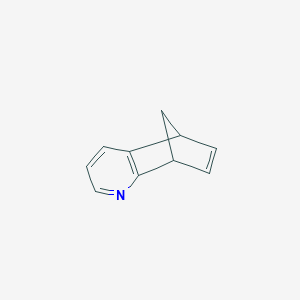
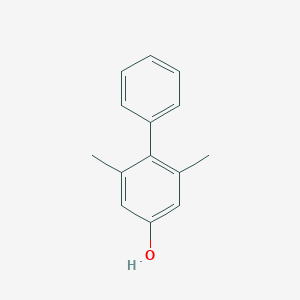
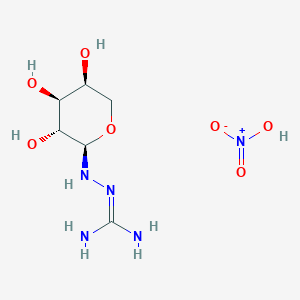

![2-methyl-3a,4,5,9b-tetrahydrobenzo[e]isoindole-1,3-dione](/img/structure/B25837.png)

